5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains a thiol group (-SH), which is similar to an alcohol group but contains a sulfur atom instead of an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring attached to a dichlorophenyl group and a methyl group through an oxygen bridge . The presence of the dichlorophenyl group may suggest that this compound has some biological activity, as many biologically active compounds contain halogenated phenyl groups .Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might undergo reactions typical for this class of compounds, such as reactions with electrophiles at the nitrogen atoms of the triazole ring . The thiol group might also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dichlorophenyl group might increase its lipophilicity compared to other 1,2,4-triazole derivatives .Scientific Research Applications
1. Antimicrobial and Antifungal Activities
Compounds derived from 1,2,4-triazole, including variants similar to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown significant antimicrobial and antifungal activities. For instance, synthesized compounds have demonstrated notable inhibitory effects against various microbial strains, indicating their potential as effective antimicrobial agents (Bekircan et al., 2015), (Yadav et al., 2013), (Hovsepyan et al., 2018).
2. Synthesis and Structural Analysis
Research has been conducted on the synthesis and crystal structure of various 1,2,4-triazole derivatives, providing valuable insights into their molecular structures and physicochemical properties. This research is crucial for understanding the potential applications of these compounds in various fields (Xue et al., 2008), (Xu et al., 2006).
3. Corrosion Inhibition
Several studies have demonstrated the efficacy of 1,2,4-triazole derivatives as corrosion inhibitors for various metals. These compounds exhibit excellent performance in protecting metals from corrosion, particularly in acidic environments, making them valuable for industrial applications (Raviprabha et al., 2020), (Chauhan et al., 2019).
4. Biological and Pharmaceutical Applications
1,2,4-triazole derivatives, including those structurally related to 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have shown promising results in various biological and pharmaceutical applications. These include potential anticancer, anti-inflammatory, analgesic, and antioxidant activities, which could be instrumental in developing new therapeutic agents (El Shehry et al., 2010), (Karrouchi et al., 2016).
Future Directions
properties
IUPAC Name |
3-[(2,5-dichlorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-15-9(13-14-10(15)17)5-16-8-4-6(11)2-3-7(8)12/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPDUEVSZKQUSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407268 |
Source
|
Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
588674-33-3 |
Source
|
Record name | 5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.